molecular formula C13H19FN2O B1434056 1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol CAS No. 1820674-37-0

1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Cat. No. B1434056
CAS RN: 1820674-37-0
M. Wt: 238.3 g/mol
InChI Key: RDWGMURHTQCKNB-UHFFFAOYSA-N
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Description

“1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol” is a chemical compound with the molecular formula C13H19FN2O . It belongs to the class of piperidine compounds .


Molecular Structure Analysis

The molecular weight of this compound is 238.3 g/mol . The IUPAC name is 1-ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.3 g/mol and a molecular formula of C13H19FN2O . It has a complexity of 254 and a topological polar surface area of 36.4Ų .

Scientific Research Applications

Synthesis in Metabolic Studies

1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol has been utilized in the synthesis of neuroleptic agents for metabolic studies. For example, it was used in the synthesis of ID-4708- (piperidine-14C), a neuroleptic agent, by a sequence involving Mannich reaction and Grignard reaction, highlighting its importance in the development of novel compounds for pharmacological research (Nakatsuka, Kawahara, & Yoshitake, 1981).

Antibacterial Agent Synthesis

This compound has also been involved in the synthesis of antibacterial agents. A study synthesized derivatives of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, demonstrating its utility in developing new antibiotics (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

Conformational Analysis and Crystal Structure

Research has been conducted on the conformational analysis and crystal structure of related compounds, which is vital for understanding the physical and chemical properties of new pharmaceuticals. For instance, a study explored the conformation of the piperidin ring in a similar compound, providing insights into its stability and physical characteristics (Ribet et al., 2005).

Development of SSRIs

Additionally, the compound has been used in the synthesis of rigid analogues of selective serotonin reuptake inhibitors (SSRIs), contributing to the advancement of antidepressant medications. This demonstrates its role in creating new therapeutic options for mental health conditions (Kumar et al., 2004).

Quantum Chemical Studies

It has also been involved in quantum chemical studies, such as investigating the inhibition efficiencies of piperidine derivatives in the corrosion of iron. This shows its application in material science and corrosion studies (Kaya et al., 2016).

Development of Serotonin Antagonists

The compound plays a role in the development of serotonin antagonists, indicating its significance in neuropharmacological research. This is crucial for creating treatments for conditions related to serotonin dysregulation (Watanabe et al., 1993).

properties

IUPAC Name

1-ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-3-16-6-4-13(17,5-7-16)11-8-10(2)12(14)15-9-11/h8-9,17H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWGMURHTQCKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(C2=CN=C(C(=C2)C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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